Biocytinamide

Übersicht

Beschreibung

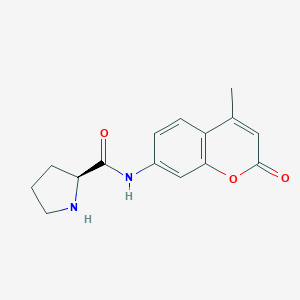

Biocytinamide is an amino acid amide formed by amidation of the carboxy function of biocytin . It is a fluorogenic reagent for specific C-terminal labeling of peptides and proteins by carboxypeptidase Y catalyzed transpeptidation reactions .

Synthesis Analysis

The synthesis of Biocytinamide involves the BioZ enzyme in the bacterial biotin synthesis pathway . BioZ catalyzes the condensation of glutaryl-CoA (or ACP) with malonyl-ACP to give 5’-keto-pimeloyl ACP .

Molecular Structure Analysis

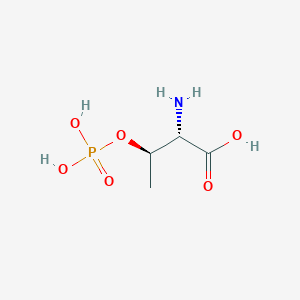

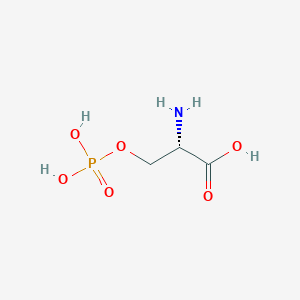

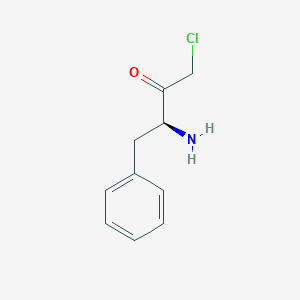

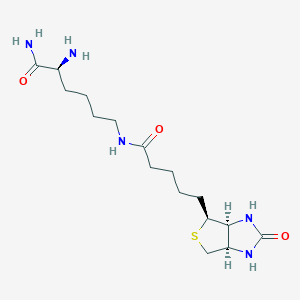

Biocytinamide has a molecular formula of C16H29N5O3S and a molecular weight of 371.5 g/mol . The IUPAC name is (2 S )-6- [5- [ (3 aS ,4 S ,6 aR )-2-oxo-1,3,3 a ,4,6,6 a -hexahydrothieno [3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanamide .

Wissenschaftliche Forschungsanwendungen

Neuroscience Research : Biocytinamide, also referred to as N-(2-aminoethyl)biotinamide, has been compared with biocytin for its use in intracellular labeling of neurons and neuronal tracing studies. It is especially useful for electrophysiologists, as it can be selectively electrophoresed with positive current and can be dissolved at higher concentrations with little impact on the electrical properties of recording electrodes (Kita & Armstrong, 1991).

Molecular Imaging : Indium-111 labelled diethylenetriaminepentaacetic acid &agr;,&ohgr;-bis(biocytinamide) (111In-DTPA-Biotin) has potential as a specific tracer in nuclear medicine imaging of vertebral osteomyelitis. Its application is demonstrated in detecting infections in cultures of Staphylococcus aureus (Erba et al., 2010).

NAD+ Homeostasis : Nicotinamide adenine dinucleotide (NAD+) levels, crucial in cellular metabolism and DNA repair, decline during aging. Biocytinamide-related compounds like Nicotinamide (NAM) and Nicotinamide Riboside (NR) play roles in increasing NAD+ levels, showing benefits in neurodegenerative, diabetes, and cancer research (Katsyuba et al., 2020); (Mehmel et al., 2020).

Retinal and Cortical Neuron Tracing : Biocytin is effective for retrograde tracing in the mammalian visual system, allowing detailed morphological studies of retinal ganglion cells and cortical neurons (Picanço-Diniz et al., 1992).

Drug Discovery and Toxicity : Studies on biocytinamide and related compounds contribute significantly to drug discovery, particularly in understanding the molecular basis of diseases and developing targeted therapies (Drews, 2000); (Winter & Boyer, 1973).

Metabolic Studies in Dairy Cows : Research on biotin and nicotinamide supplementation in dairy cows has implications for understanding glucose and lipid metabolism and milk production, highlighting the broad application of these compounds in animal health and productivity studies (Wei et al., 2018).

Neuroprotection : Nicotinamide treatment has been shown to provide acute neuroprotection and regulate glial fibrillary acidic protein (GFAP) following fluid percussion injury, suggesting its potential in treating brain injuries (Holland et al., 2008).

Eigenschaften

IUPAC Name |

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N5O3S/c17-10(15(18)23)5-3-4-8-19-13(22)7-2-1-6-12-14-11(9-25-12)20-16(24)21-14/h10-12,14H,1-9,17H2,(H2,18,23)(H,19,22)(H2,20,21,24)/t10-,11-,12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTIPPVTTJTHLM-MNXVOIDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)N)N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)N)N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210010 | |

| Record name | Biocytinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biocytinamide | |

CAS RN |

61125-53-9 | |

| Record name | (3aS,4S,6aR)-N-[(5S)-5,6-Diamino-6-oxohexyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61125-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biocytinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061125539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biocytinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.